molecular formula C14H10O4S B14658601 1,4-Benzenedicarboxylic acid, 2-(phenylthio)- CAS No. 51762-78-8

1,4-Benzenedicarboxylic acid, 2-(phenylthio)-

Cat. No.: B14658601
CAS No.: 51762-78-8
M. Wt: 274.29 g/mol
InChI Key: ARLWNCIVTSLENC-UHFFFAOYSA-N
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Description

1,4-Benzenedicarboxylic acid, 2-(phenylthio)- is an organic compound with the molecular formula C14H10O4S It is a derivative of terephthalic acid, where one of the hydrogen atoms is replaced by a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarboxylic acid, 2-(phenylthio)- typically involves the reaction of terephthalic acid with thiophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution reaction. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxylic acid, 2-(phenylthio)- can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,4-Benzenedicarboxylic acid, 2-(phenylthio)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxylic acid, 2-(phenylthio)- involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and receptors, potentially modulating their activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Phthalic acid (1,2-benzenedicarboxylic acid)
  • Isophthalic acid (1,3-benzenedicarboxylic acid)
  • Terephthalic acid (1,4-benzenedicarboxylic acid)

Uniqueness

1,4-Benzenedicarboxylic acid, 2-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical properties compared to its analogs. This functional group can participate in unique chemical reactions and interactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-phenylsulfanylterephthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4S/c15-13(16)9-6-7-11(14(17)18)12(8-9)19-10-4-2-1-3-5-10/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLWNCIVTSLENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445159
Record name 1,4-Benzenedicarboxylic acid, 2-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51762-78-8
Record name 1,4-Benzenedicarboxylic acid, 2-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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